![molecular formula C12H15N3O2 B3166805 1-Isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid CAS No. 914206-71-6](/img/structure/B3166805.png)

1-Isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid

Overview

Description

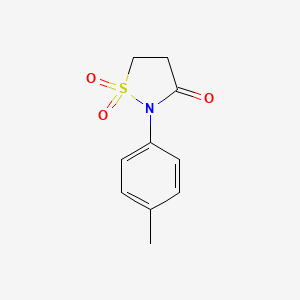

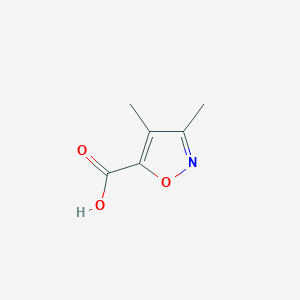

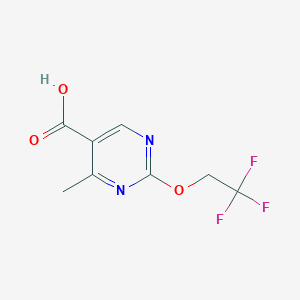

1-Isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid is a chemical compound with the linear formula C11H13N3O2 . It is a derivative of pyrazolo[3,4-b]pyridine, a group of heterocyclic compounds .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including 1-Isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid, has been reported in various studies . These compounds are synthesized using green synthesis methods, such as microwave-assisted and grinding techniques .Molecular Structure Analysis

The molecular structure of 1-Isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid is complex, with a pyrazolo[3,4-b]pyridine core. This core is a heterocyclic compound that typically contains at least one heteroatom in its cyclic structure, such as nitrogen .Chemical Reactions Analysis

The chemical reactions involving 1-Isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid are diverse. The compound can participate in various reactions due to the presence of the pyrazolo[3,4-b]pyridine moiety .Scientific Research Applications

Pyrazolo[3,4-b]pyridines belong to the bicyclic heterocyclic compounds, formed by the fusion of a pyrazole and a pyridine ring. They exhibit two isomeric structures : Pyrazolo[3,4-b]pyridines belong to the bicyclic heterocyclic compounds, formed by the fusion of a pyrazole and a pyridine ring. They exhibit two isomeric structures: 1H-pyrazolo[3,4-b]pyridines (1) and 2H-pyrazolo[3,4-b]pyridines (2) (see Figure 1). These compounds have attracted the interest of medicinal chemists due to their close resemblance to purine bases like adenine and guanine .

Substitution Patterns and Synthesis

1H-pyrazolo[3,4-b]pyridines exhibit diverse substituents at positions N1, C3, C4, C5, and C6. The synthetic methods for their preparation involve starting from either a preformed pyrazole or pyridine. Notably, more than 300,000 1H-pyrazolo[3,4-b]pyridines have been described in over 5,500 references (including 2,400 patents) to date . Researchers have explored various strategies to synthesize these intriguing compounds.

Biomedical Applications

The biomedical applications of 1H-pyrazolo[3,4-b]pyridines are multifaceted. Let’s explore some of the unique areas where these compounds have shown promise:

a. Anticancer Agents: 1H-pyrazolo[3,4-b]pyridines have demonstrated potential as anticancer agents. Their structural similarity to purine bases allows them to interact with cellular enzymes and receptors, influencing cell growth and proliferation. Researchers have explored their cytotoxic effects and mechanisms of action against cancer cells.

b. Anti-inflammatory Activity: These compounds exhibit anti-inflammatory properties by modulating key pathways involved in inflammation. By targeting specific enzymes or receptors, they may help mitigate inflammatory responses associated with diseases like rheumatoid arthritis and inflammatory bowel disease.

c. Antiviral Agents: 1H-pyrazolo[3,4-b]pyridines have been investigated for their antiviral activity. They may interfere with viral replication, making them potential candidates for treating viral infections such as HIV, hepatitis, and influenza.

d. Neuroprotection: Researchers have explored the neuroprotective effects of these compounds. Their ability to modulate neurotransmitter receptors and oxidative stress pathways suggests potential applications in neurodegenerative diseases like Alzheimer’s and Parkinson’s.

e. Cardiovascular Health: Some 1H-pyrazolo[3,4-b]pyridines exhibit vasodilatory effects, making them interesting candidates for cardiovascular therapy. By influencing blood vessel tone, they could contribute to managing hypertension and related conditions.

f. Enzyme Inhibitors: These compounds can act as enzyme inhibitors, affecting specific metabolic pathways. Researchers have studied their interactions with enzymes involved in diseases such as diabetes and metabolic disorders.

g. Photophysical Properties: 1H-pyrazolo[3,4-b]pyridines exhibit strong fluorescence, which can be useful for imaging and diagnostic purposes. The relationship between fluorescence and substitution patterns on the naphthyridine ring has been explored .

For more in-depth information, you can refer to the comprehensive review by Donaire-Arias et al. . If you have any specific questions or need further details, feel free to ask!

Future Directions

properties

IUPAC Name |

3,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-6(2)15-11-10(8(4)14-15)9(12(16)17)5-7(3)13-11/h5-6H,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKZMKCPMCAYBFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=NN(C2=N1)C(C)C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-(hydroxyimino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B3166737.png)

![[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B3166796.png)

![4-Methyl-3-[(3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoic acid](/img/structure/B3166820.png)